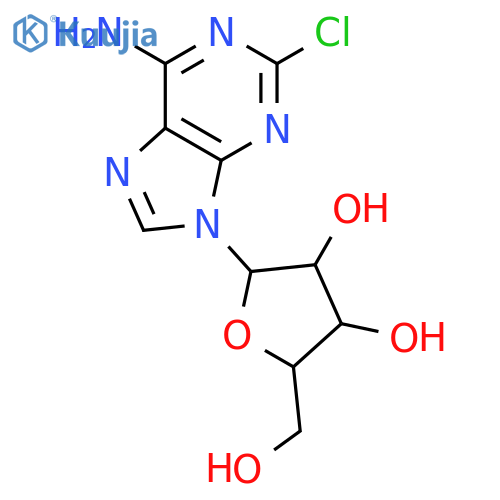Cas no 146-77-0 (2-Chloroadenosine)

2-Chloroadenosine structure
商品名:2-Chloroadenosine
2-Chloroadenosine 化学的及び物理的性質
名前と識別子
-
- 2-Chloroadenosine
- 2-Chloroadenosine, Hemihydrate
- 6-amino-2-chloropurine riboside
- 2-CADO Hydrate
- 2-CADO,6-Amino-2-chloropurine riboside
- 2-Chloroadenosine Hydrate
- 6-Amino-2-chloro-9-(β-D-ribofuranosyl)purine Hydrate
- 6-Amino-2-chloropurine Riboside Hydrate
- 2-CADO
- CADO
- Cl AS
- Cl-Ado
- CI-ADO
- AT-265B
- 2-CL-ADO
- NSC 36896
- CHLOROADENOSINE
- ADENOSINE, 2-CHLORO-
- 2-Chloroadenosinehemihydrate
- 2-Chloro Adenosine
- (2R,3R,4S,5R)-2-(6-amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- 2 ClAdo
- MLS000028365
- 7W7ZUG45G8
- BIXYYZIIJIXVFW-UUOKFMHZSA-N
- SMR000058612
- 2 Chloroadenosine
- (2R,3R,4S,5R)-2-(6-amino-2-chloro-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2
- 2Cl-Ado
- REGID_for_CID_8974
- 2-Chloroado
- PDSP1_000569
- NCGC00021540-06
- CHEMBL285819
- CS-W008344
- NCGC00021540-05
- UNII-7W7ZUG45G8
- EINECS 205-678-3
- 2-CI Adenosine
- CHEBI:125640
- GTPL372
- 2-chloro[3h]adenosine
- Opera_ID_460
- BDBM50009525
- NCGC00021540-04
- HY-W008344
- 2-Chloro-9-(beta-D-ribofuranosyl)adenine
- BRN 0043957
- PDSP2_000983
- 2-chloro-adenosine
- C10H12ClN5O4
- 103090-47-7
- 4-26-00-03725 (Beilstein Handbook Reference)
- 2-(6-Amino-2-chloro-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- AS-12085
- PD003180
- 146-77-0
- AKOS015896917
- (2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- CCG-101063
- 5-Chloroformycin A
- AM83941
- AMY2581
- PDSP2_001193
- MLS001424176
- HB2844
- 81012-94-4
- AKOS015995296
- NCGC00021540-11
- MFCD00005734
- DTXSID301017134
- 2-Chloroadenosine (CADO)
- PDSP1_000999
- Adenosine, 2-chloro-; 2-Chloroadenosine; 2-Chloro-D-adenosine; Antibiotic AT 265B; CADO; NSC 36896
- Z1741982920
- SCHEMBL104094
- NC00313
- NCGC00021540-03
- HMS2051B22
- MLS002153284
- PDSP2_000567
- HMS2235K11
- PDSP1_001209
- Q27071883
- (2R,3R,4S,5R)-2-(6-Amino-2-chloro-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- EN300-181910
- NSC-36896
- (2R,3R,4S,5R)-2-(6-amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 2-[6-Amino-2-(2-cyclopentyl-ethylamino)-purin-9-yl]-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- DB-005234
- DTXCID301475316
- NC06293
- 205-678-3
- 6-Amino-2-chloropurine riboside;2-Chloro-D-adenosine;2-CADO
-
- MDL: MFCD00005734
- インチ: 1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1
- InChIKey: BIXYYZIIJIXVFW-UUOKFMHZSA-N
- ほほえんだ: ClC1=NC(=C2C(=N1)N(C([H])=N2)[C@@]1([H])[C@@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])N([H])[H]
- BRN: 0043957
計算された属性
- せいみつぶんしりょう: 301.05800
- どういたいしつりょう: 301.057782
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 367
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 140
- 疎水性パラメータ計算基準値(XlogP): -0.1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.8359 (rough estimate)
- ゆうかいてん: 162°C(lit.)
- ふってん: 591.8 °C at 760 mmHg
- フラッシュポイント: 591.8 °C at 760 mmHg
- 屈折率: -50 ° (C=0.1, H2O)
- ようかいど: H2O: 10 mg/mL, clear, colorless
- すいようせい: Soluble in water.
- PSA: 139.54000
- LogP: -0.74540
2-Chloroadenosine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: 24/25
- RTECS番号:AU7357550
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Store in freezer, under -20°C
2-Chloroadenosine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM249563-500g |
2-Chloroadenosine |
146-77-0 | 98% | 500g |
$*** | 2023-03-30 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C2192-100MG |
2-Chloroadenosine |
146-77-0 | >98.0%(T)(HPLC) | 100mg |
¥120.00 | 2024-04-17 | |
| LKT Labs | C2948-5 mg |
Chloroadenosine |
146-77-0 | ≥98% | 5mg |
$51.90 | 2023-07-11 | |
| LKT Labs | C2948-50 mg |
Chloroadenosine |
146-77-0 | ≥98% | 50mg |
$175.90 | 2023-07-11 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY017132-25g |
2-Chloroadenosine |
146-77-0 | ≥96% | 25g |
¥509.00 | 2024-07-09 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01685-10g |
2-Chloroadenosine |
146-77-0 | 97% | 10g |
¥369 | 2023-09-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006664-1g |
2-Chloroadenosine |
146-77-0 | 99% | 1g |
¥27 | 2023-09-10 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01685-1g |
2-Chloroadenosine |
146-77-0 | 97% | 1g |
¥66 | 2023-09-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8215-250G |
(2R,3R,4S,5R)-2-(6-amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
146-77-0 | 97% | 250g |
¥ 3,135.00 | 2023-04-03 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14464-50mg |
2-Chloroadenosine |
146-77-0 | 98% | 50mg |
¥1000.00 | 2023-09-09 |
2-Chloroadenosine 関連文献
-
Georgii V. Sidorov,Nikolai F. Myasoedov Russ. Chem. Rev. 1999 68 229
-
Cornelia G. Palivan,Ozana Fischer-Onaca,Mihaela Delcea,Fabian Itel,Wolfgang Meier Chem. Soc. Rev. 2012 41 2800
-
Yawen Chen,Qingzhi Zhang,Xuan Feng,Marta Wojnowska,David O'Hagan Org. Biomol. Chem. 2021 19 10081
-
4. Interpretation of the slow reaction and second limit of hydrogen oxygen mixtures by computer methodsR. R. Baldwin,D. Jackson,R. W. Walker,S. J. Webster Trans. Faraday Soc. 1967 63 1676
-
Anna Rodríguez,Angel Guerrero,Hugo Gutierrez-de-Terán,David Rodríguez,José Brea,María I. Loza,Gloria Rosell,M. Pilar Bosch Med. Chem. Commun. 2015 6 1178
146-77-0 (2-Chloroadenosine) 関連製品
- 4754-39-6(5'-Deoxyadenosine)
- 3080-29-3(L-Adenosine)
- 73-03-0(Cordycepin)
- 24356-66-9(Vidarabine monohydrate)
- 2140-79-6(2'-O-Methyl Adenosine)
- 14365-44-7(5'-Amino-5'-deoxyadenosine)
- 10300-22-8(3'-O-Methyladenosine)
- 5536-17-4(Vidarabine)
- 58-61-7(Adenosine)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:146-77-0)2-Chloroadenosine

清らかである:99%
はかる:100g
価格 ($):248.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:146-77-0)2-Chloroadenosine

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ